6-(Azetidine-1-carbonyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one
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Description
“6-(Azetidine-1-carbonyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one” is a complex organic compound that contains an azetidine ring and a pyrimidine ring . Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines .
Synthesis Analysis
The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of “6-(Azetidine-1-carbonyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one” is characterized by the presence of an azetidine ring and a pyrimidine ring . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .Chemical Reactions Analysis
The chemical reactions involving “6-(Azetidine-1-carbonyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one” involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Future Directions
Future directions in the study of “6-(Azetidine-1-carbonyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one” could include the development of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
properties
IUPAC Name |
6-(azetidine-1-carbonyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-7-8-10(13-6-14(2)11(8)16)18-9(7)12(17)15-4-3-5-15/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMUEMFRLUQROP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)C)C(=O)N3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(azetidine-1-carbonyl)-3,5-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
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